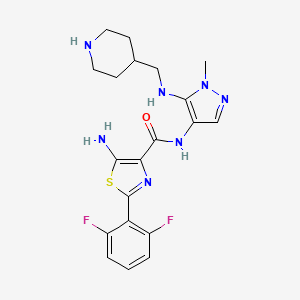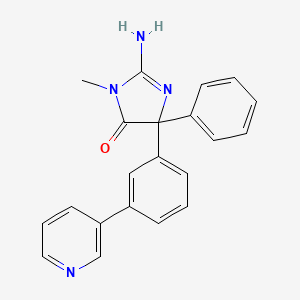![molecular formula C18H14N10 B10836865 2-[(3-Cyano-1-methylindazol-5-yl)amino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836865.png)
2-[(3-Cyano-1-methylindazol-5-yl)amino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “US8940736, 6” is a small molecular drug known for its potent inhibitory effects on protein kinases, particularly casein kinase II subunit alpha . This compound has been studied for its potential therapeutic applications, especially in the treatment of diseases where protein kinase activity is dysregulated.
Preparation Methods
The synthesis of “US8940736, 6” involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions, starting from readily available starting materials. The process involves multiple steps, including condensation, cyclization, and functional group modifications.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the synthesis of “US8940736, 6” is scaled up using optimized reaction conditions and advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
“US8940736, 6” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products are often intermediates or derivatives with modified properties.
Scientific Research Applications
“US8940736, 6” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool in chemical research to study protein kinase inhibition and related biochemical pathways.
Biology: In biological research, “US8940736, 6” is used to investigate cellular processes regulated by protein kinases and to understand the molecular mechanisms underlying various diseases.
Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer, where dysregulated protein kinase activity plays a critical role.
Industry: In the pharmaceutical industry, “US8940736, 6” is used in drug development and as a reference compound in various assays and studies.
Mechanism of Action
The mechanism of action of “US8940736, 6” involves its interaction with protein kinases, particularly casein kinase II subunit alpha. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
“US8940736, 6” can be compared with other similar compounds, such as:
Imidazotriazinecarbonitriles: These compounds also act as kinase inhibitors and share structural similarities with “US8940736, 6”.
Substituted Pyrrolotriazines: Another class of kinase inhibitors with comparable mechanisms of action.
Properties
Molecular Formula |
C18H14N10 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[(3-cyano-1-methylindazol-5-yl)amino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile |
InChI |
InChI=1S/C18H14N10/c1-27-15-5-4-11(6-13(15)14(8-20)25-27)23-18-24-16(22-10-2-3-10)17-21-9-12(7-19)28(17)26-18/h4-6,9-10H,2-3H2,1H3,(H2,22,23,24,26) |
InChI Key |
JAQNOWSPKHFMOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC3=NN4C(=CN=C4C(=N3)NC5CC5)C#N)C(=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol](/img/structure/B10836789.png)
![(2S)-N-hydroxy-3-[[4-(naphthalen-2-ylmethoxy)phenyl]sulfonylamino]-2-piperidin-1-ylpropanamide](/img/structure/B10836792.png)

![5-[[6-(1,3-Difluoropropan-2-yloxy)-1-(1-formylpiperidin-4-yl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-2-phenylbenzonitrile](/img/structure/B10836799.png)

![1-[(4-Aminophenyl)methyl]-3-[2-[2-(2-chlorophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea](/img/structure/B10836825.png)
![3-[(1,3-Dibenzyl-5-hydroxy-2-oxo-8-pyridin-3-yl-1,2-dihydro-[1,7]naphthyridine-6-carbonyl)-amino]-propionic acid](/img/structure/B10836831.png)
![3-Methyl-5-(2-methylpropyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-methylpropyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone](/img/structure/B10836839.png)
![2-[2-Chloro-5-cyano-3-(3-hydroxypyrrolidin-1-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836846.png)
![2-[2-Chloro-5-cyano-3-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836850.png)
![3-Methyl-5-(2-phenylacetyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-phenylacetyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone](/img/structure/B10836854.png)
![4-(2-ethylbutyl)-N-[3-(4-fluorophenoxy)phenyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B10836859.png)
![1-[4-[3-[[4-(2-ethylbutyl)-4-hydroxypiperidine-1-carbonyl]amino]-5-(4-fluorophenoxy)phenoxy]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B10836861.png)

